tert-Butyl 3-(aminomethyl)indoline-1-carboxylate synthesis and properties
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate synthesis and properties
An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate: Synthesis, Properties, and Applications
Abstract
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a pivotal bifunctional molecule in modern medicinal chemistry. Its indoline core, coupled with a protected nitrogen and a reactive primary amine, makes it a versatile building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its applications in drug development. It is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a practical and in-depth understanding of this key intermediate.
Physicochemical and Structural Properties
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, often referred to as Boc-3-aminomethylindoline, is a chiral molecule whose properties are essential for its handling and application in synthesis. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the indoline nitrogen, preventing its participation in undesired side reactions while enhancing the compound's solubility in common organic solvents.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | [1] |
| CAS Number | 1086392-24-6 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | Typically a light brown solid or oil | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | [1] |
Synthesis: A Reliable Path from Nitrile Precursor
The most common and efficient synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate involves the reduction of its corresponding nitrile precursor, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate. This method is favored for its high yield and selectivity.
Rationale Behind the Synthetic Strategy
The choice of catalytic hydrogenation for the nitrile reduction is a deliberate one, guided by the principles of green chemistry and functional group tolerance.
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Precursor Availability: The starting material, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate, is a commercially available or readily synthesized intermediate[4].
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Selective Reduction: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is highly effective for reducing nitriles to primary amines. Unlike more aggressive reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation does not typically affect the Boc protecting group or the aromatic ring, ensuring a clean conversion.
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Safety and Workup: This method avoids the highly reactive and water-sensitive nature of metal hydrides, leading to a safer procedure and a more straightforward aqueous workup to remove the catalyst and any inorganic byproducts.
Detailed Experimental Protocol
Reaction: Reduction of tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate
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Vessel Preparation: To a high-pressure hydrogenation vessel, add tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq).
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Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney Nickel (approx. 10-20% by weight) or 10% Palladium on Carbon. The catalyst should be handled as a slurry in the reaction solvent to mitigate pyrophoric risks.
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Solvent and Base: Add a suitable solvent such as methanol or ethanol. The addition of a base, typically ammonia in methanol (methanolic ammonia), is critical to prevent the formation of secondary amine byproducts by suppressing the intermediate imine's reaction with the final product.
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Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
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Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
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Workup and Isolation:
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Carefully vent the hydrogen pressure and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely and quench it carefully with water.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The resulting crude amine can be purified by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (often with a small percentage of ammonium hydroxide in the methanol to prevent the amine from streaking on the silica gel), to afford tert-butyl 3-(aminomethyl)indoline-1-carboxylate as a pure compound.
Synthetic Pathway Visualization
The following diagram illustrates the transformation from the nitrile precursor to the final primary amine.
Caption: Synthetic route from nitrile to amine.
Experimental Workflow: From Synthesis to Analysis
A successful synthesis relies on a structured workflow encompassing reaction execution, purification, and rigorous characterization to validate the final product's identity and purity.
Caption: Standard experimental workflow.
Spectroscopic Characterization
Confirming the structure of the synthesized compound is a critical step. The following are expected spectroscopic signatures:
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¹H NMR: The spectrum would show characteristic peaks for the tert-butyl protons (a singlet at ~1.5 ppm), the aliphatic protons of the indoline ring, the newly formed -CH₂-NH₂ methylene protons, and the aromatic protons. The NH₂ protons often appear as a broad singlet.
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¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group (~154 ppm), the aliphatic carbons of the indoline ring, and the four distinct aromatic carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 249.16.
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Infrared (IR) Spectroscopy: The spectrum would be characterized by the disappearance of the nitrile (C≡N) stretch (around 2250 cm⁻¹) from the starting material and the appearance of N-H stretching vibrations (two bands in the 3300-3400 cm⁻¹ region) characteristic of a primary amine.
Applications in Drug Discovery and Development
The indoline scaffold is a privileged structure in medicinal chemistry, and tert-butyl 3-(aminomethyl)indoline-1-carboxylate serves as a key entry point for creating derivatives with significant biological activity.
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Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for derivatization. It can be acylated, alkylated, or used in reductive amination to append various side chains, allowing for the exploration of structure-activity relationships (SAR). This makes the compound an ideal starting point for creating libraries of potential drug candidates[3].
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Synthesis of Receptor Modulators: It is a documented intermediate in the synthesis of compounds targeting serotonin and dopamine receptors, which are crucial in the treatment of neurological and psychiatric disorders[5].
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Development of Novel Therapeutic Agents: The structural motif is found in molecules designed for various therapeutic purposes, including as DNA minor groove alkylating agents for anticancer applications, showcasing the versatility of the indoline core in generating potent cytotoxins[6].
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place, tightly sealed and protected from light.
Conclusion
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, reliable synthetic route, and versatile reactivity provide chemists with a robust platform for constructing novel molecules with therapeutic potential. A thorough understanding of its synthesis and properties, as outlined in this guide, is essential for its effective application in the demanding field of drug discovery.
References
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PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Tidwell, J. H., et al. (1999). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 42(4), 649–658. Retrieved from [Link]
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MySkinRecipes. (n.d.). tert-Butyl3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]
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